molecular formula C13H16N4 B2780977 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine CAS No. 2097925-72-7

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine

Cat. No.: B2780977
CAS No.: 2097925-72-7
M. Wt: 228.299
InChI Key: GORAHUOUABLJIT-UHFFFAOYSA-N
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Description

The compound “1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine” belongs to the class of imidazopyridines . Imidazopyridines are fused bicyclic heterocycles that are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Scientific Research Applications

Antibacterial Applications

Research on imidazopyridine-based derivatives, including structures related to 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine, highlights their potential as potent inhibitors against multi-drug resistant bacterial infections. These compounds exhibit a range of pharmacological activities, such as antibacterial, antitumor, and anti-inflammatory effects, due to their structural versatility. A particular focus is on their antibacterial profile and structure–activity relationship (SAR), providing a foundation for developing novel, potent antibacterial agents with fewer side effects (Sanapalli et al., 2022).

Optical Sensing Applications

Compounds containing imidazopyridine moieties are also significant in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review of pyrimidine derivatives, which share structural similarities with imidazopyridines, underscores their utility in sensing applications, highlighting the interdisciplinary nature of these compounds in both medicinal and analytical chemistry fields (Jindal & Kaur, 2021).

Medicinal Chemistry Applications

Imidazopyridine compounds serve as privileged scaffolds in medicinal chemistry, offering a variety of bioactive molecules. Their exploration in the context of kinase inhibitor development, such as ponatinib, showcases the resurgence of interest in imidazopyridazine-containing derivatives for therapeutic applications in medicine. This extensive review of their structure-activity relationships (SAR) may guide medicinal chemists in the quest for novel compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Future Directions

Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . With their ability to influence many cellular pathways, they hold promise for future therapeutic applications.

Properties

IUPAC Name

3-methyl-2-(3-methylidenepiperidin-1-yl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10-5-4-8-17(9-10)13-15-11-6-3-7-14-12(11)16(13)2/h3,6-7H,1,4-5,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORAHUOUABLJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCCC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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